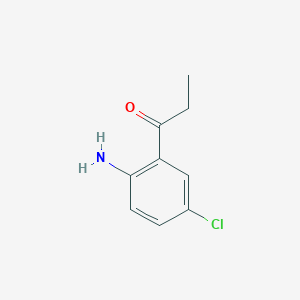

1-(2-Amino-5-chlorophenyl)propan-1-one

Description

Significance and Research Context of Halogenated Aminoketones in Organic Chemistry

Halogenated aminoketones are of considerable interest to organic chemists due to their versatile reactivity. The presence of the electron-withdrawing halogen atom and the activating amino group on the aromatic ring, combined with the electrophilic nature of the ketone's carbonyl group, allows for a variety of chemical transformations. These compounds are particularly recognized as key intermediates in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals.

One of the most notable applications of halogenated aminoketones is in the synthesis of benzodiazepines, a class of psychoactive drugs. wikipedia.orgnih.gov The general synthetic route often involves the condensation of an ortho-aminoketone with another molecule to form the characteristic seven-membered diazepine (B8756704) ring. For instance, 2-amino-5-chlorobenzophenone (B30270) is a well-documented precursor for several benzodiazepine (B76468) drugs, including prazepam, lorazepam, and chlordiazepoxide. wikipedia.org The structural similarity of 1-(2-Amino-5-chlorophenyl)propan-1-one to these precursors suggests its potential utility in the synthesis of novel benzodiazepine analogs and other related heterocyclic systems.

The reactivity of the aminoketone moiety allows for various reactions, such as cyclization, condensation, and substitution, making these compounds valuable starting materials for creating diverse molecular scaffolds for drug discovery and materials science.

Overview of Scholarly Investigations Pertaining to this compound

Direct scholarly investigation specifically focused on this compound is limited in readily available literature. However, its chemical properties and potential research applications can be inferred from studies on structurally similar compounds and its role as a potential intermediate in pharmaceutical synthesis.

The compound is identified by the CAS Number 1685-20-7. Its chemical structure and basic properties are documented in various chemical supplier catalogs and databases, which provide a foundational understanding of the molecule.

| Property | Value |

|---|---|

| Molecular Formula | C9H10ClNO |

| Molecular Weight | 183.63 g/mol |

| CAS Number | 1685-20-7 |

Research into related aminoketones, such as 2-amino-5-chlorobenzophenone, has extensively demonstrated their utility as intermediates for active pharmaceutical ingredients (APIs). evonik.com These benzophenones are crucial for synthesizing benzodiazepines, which act as sedatives, anxiolytics, and hypnotics. evonik.com Given that this compound shares the core 2-amino-5-chlorophenyl ketone structure, it is a plausible candidate for the synthesis of novel psychoactive compounds.

Patents related to the synthesis of aminoketones and their derivatives often describe general methods that could be applicable to the preparation of this compound. For example, methods for producing aminoketones via rearrangement reactions or from brominated ketone precursors are well-documented. google.com One patented process for preparing 2-amino-5-hydroxy propiophenone, a structurally related compound, involves a multi-step synthesis starting from 3-chloro propiophenone, which undergoes nitration followed by further transformations. google.com Such synthetic strategies could potentially be adapted for the synthesis of this compound.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10ClNO |

|---|---|

Molecular Weight |

183.63 g/mol |

IUPAC Name |

1-(2-amino-5-chlorophenyl)propan-1-one |

InChI |

InChI=1S/C9H10ClNO/c1-2-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2,11H2,1H3 |

InChI Key |

SQSVDTNFHYBJKK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C=CC(=C1)Cl)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

General Synthetic Approaches for Aryl Aminoketones Relevant to the Compound

The construction of the aryl aminoketone framework relies on several foundational synthetic strategies. These include building the structure through condensation reactions, installing the amino group via a reducible nitro precursor, or forming the amine directly through reductive amination.

Condensation Reactions in Aminoketone Framework Construction

Condensation reactions are a cornerstone in the synthesis of aminoketone frameworks, primarily through the formation of an imine intermediate. This process, known as alkylimino-de-oxo-bisubstitution, involves the acid-catalyzed reaction of a carbonyl compound (an aldehyde or ketone) with a primary amine. wikipedia.org The reaction proceeds through a hemiaminal intermediate, which then eliminates water to form the C=N double bond of the imine. wikipedia.org To ensure a high yield, the reaction is typically driven to completion by removing the water byproduct through methods like azeotropic distillation. wikipedia.org

While many imines are unstable and used in subsequent steps without isolation, those that are stable can be reduced to the corresponding amine. chemistrysteps.com A notable variant is the aza-benzoin condensation, an efficient single-step strategy that employs aldehydes and imines to produce α-amino ketones. researchgate.netrsc.org However, the synthesis of the requisite α-keto imine precursors can be challenging as they are often sensitive to moisture. nih.gov

Nitration and Subsequent Reduction Strategies

A common and reliable multi-step approach to synthesizing aryl aminoketones involves the nitration of an aromatic precursor followed by the chemical reduction of the nitro group to a primary amine. This method is advantageous because nitroarenes are often readily accessible bulk chemicals. researchgate.net The process circumvents the challenges of direct amination by first introducing a nitro group onto the aromatic ring, a well-established electrophilic aromatic substitution reaction. The nitro group is then reduced to an amine using various reducing agents, such as metal catalysts (e.g., palladium on carbon) with a hydrogen source or dissolving metals like iron powder in an acidic medium. wikipedia.orgpatsnap.com

This strategy is particularly relevant for the synthesis of analogues of the target compound. For instance, the preparation of 2-amino-5-chlorobenzophenone (B30270), a structurally similar compound, can be achieved from a p-chloronitrobenzene precursor, which undergoes transformations culminating in the desired aminoketone. patsnap.com

Reductive Amination Protocols

Reductive amination, also known as reductive alkylation, is a highly efficient method for converting a ketone or aldehyde directly into an amine in a single pot. unacademy.comwikipedia.org The reaction combines a carbonyl compound and an amine in the presence of a reducing agent. wikipedia.org The process occurs under neutral or weakly acidic conditions, where the carbonyl and amine first form an intermediate imine (or iminium ion), which is then immediately reduced to the amine. unacademy.comwikipedia.org

A key advantage of this protocol is that the imine intermediate does not need to be isolated. wikipedia.org The choice of reducing agent is critical; it must be mild enough not to reduce the initial ketone but reactive enough to reduce the imine intermediate. Common reagents that fit this profile include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). chemistrysteps.comunacademy.comorganic-chemistry.org Catalytic hydrogenation using platinum, palladium, or nickel catalysts is also a widely used method for direct reductive amination. wikipedia.org

Specific Synthesis of 1-(2-Amino-5-chlorophenyl)propan-1-one and its Analogues

While general methods provide a blueprint, the specific synthesis of this compound and its close analogues often involves tailored precursor-based pathways and carefully optimized reaction conditions to achieve high yields and purity.

Precursor-Based Synthetic Pathways

A highly relevant and illustrative synthetic route is found in the production of 2-amino-5-chlorobenzophenone, a close analogue of the target compound. One of the most effective methods for its synthesis involves the reduction of a 5-chloro-3-phenyl-1,2-benzisoxazole precursor. wikipedia.org This precursor can be synthesized from p-chloronitrobenzene and benzyl (B1604629) cyanide. patsnap.com

The key transformation is the reductive cleavage of the isoxazole (B147169) ring. This is commonly achieved using iron powder in an acidic medium, such as hydrochloric acid in toluene (B28343) or sulfuric acid in ethanol. wikipedia.orgchemicalbook.com This method is advantageous for industrial-scale production due to the low cost of iron powder. wikipedia.org An alternative reduction method involves catalytic hydrogenation using a palladium-on-carbon catalyst with ammonium (B1175870) formate (B1220265) as a hydrogen donor. patsnap.com Other reported syntheses of 2-amino-5-chlorobenzophenone include Friedel-Crafts acylation of p-chloroaniline with benzoyl chloride, though this can result in lower yields, and palladium-catalyzed additions of arylboronic acids to 2-aminobenzonitriles. patsnap.comresearchgate.net

Optimization of Reaction Conditions and Catalyst Systems

Modern synthetic chemistry increasingly relies on transition-metal catalysis to form C-N bonds and construct aminoketone structures with high efficiency and selectivity. The optimization of catalysts, ligands, bases, and solvents is crucial for the success of these transformations.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds between aryl halides and amines. tcichemicals.com For the synthesis of aryl aminoketones, this could involve coupling a suitably substituted bromo-ketone with an amine. The choice of ligand is critical, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results.

Direct α-amination of ketones represents another advanced approach. For instance, a general procedure utilizing copper(II) bromide as a catalyst and air as the oxidant has been developed for the direct amination of various ketones. rsc.org Furthermore, transition-metal-free methods have emerged, such as the use of ammonium iodide as a catalyst with sodium percarbonate as a co-oxidant, which enables the cross-coupling of a wide range of ketones and amines. organic-chemistry.org For enantioselective syntheses, chiral palladium complexes have been used to catalyze the arylation of in-situ generated α-keto imines with arylboronic acids, yielding chiral α-amino ketones with high enantioselectivity. nih.gov

Stereoselective Synthesis and Chiral Resolution for Related Aminoketones

Many biologically active molecules derived from aminoketones are chiral, meaning only one enantiomer provides the desired therapeutic effect. Therefore, methods to produce enantiomerically pure forms are of significant interest.

Asymmetric Synthetic Routes

Asymmetric synthesis aims to create a specific enantiomer directly, avoiding the need for later separation. This is often achieved using chiral catalysts or auxiliaries.

Catalytic Asymmetric Synthesis: A prominent strategy is the catalytic asymmetric umpolung reaction of imines with enones. nih.govnih.gov Using a cinchona alkaloid-derived phase-transfer catalyst, this method allows for the direct and highly enantioselective synthesis of chiral γ-amino ketones from readily available starting materials. nih.govnih.gov This approach provides a powerful tool for constructing various chiral nitrogen-containing heterocycles. researchgate.net

Use of Chiral Auxiliaries: Another established method involves the use of chiral N-tert-butanesulfinyl imines. nih.gov Diastereoselective addition of functionalized organolithium compounds to these chiral imines yields enantioenriched γ-, δ-, and ε-amino ketone derivatives. nih.gov The chiral auxiliary guides the nucleophilic attack to one face of the imine, leading to a predominance of one diastereomer, which can then be converted to the desired enantiomerically pure aminoketone.

Table 1: Asymmetric Synthesis Strategies for Aminoketones This table is interactive. You can sort and filter the data.

| Strategy | Target Aminoketone | Key Reagents/Catalysts | Typical Outcome | Reference |

|---|---|---|---|---|

| Catalytic Asymmetric Umpolung | γ-Amino Ketones | Cinchona alkaloid-derived phase-transfer catalyst, Imines, Enones | High enantioselectivity and diastereoselectivity | nih.gov, nih.gov |

| Diastereoselective Addition | δ- and ε-Amino Ketones | N-tert-butanesulfinyl aldimines, Functionalized organolithium compounds | Moderate yields and diastereoselectivities | nih.gov |

| Asymmetric Mannich Reaction | β-Amino Ketones | Fe3O4-L-proline nanoparticles, Organoantimony(III) halides | Improved reaction yields and stereoselectivity | rsc.org |

Chiral Resolution Techniques for Enantiomerically Pure Forms

When a synthesis produces a racemic mixture (an equal mix of both enantiomers), chiral resolution techniques are employed to separate them.

Diastereomeric Salt Formation: This is a classical and widely used method. wikipedia.org The racemic aminoketone, which is basic, is reacted with a single enantiomer of a chiral acid (a resolving agent), such as tartaric acid or camphorsulfonic acid. wikipedia.orgpharmtech.com This reaction forms a pair of diastereomeric salts, which have different physical properties, most importantly, different solubilities. wikipedia.org This difference allows for their separation by fractional crystallization. Once separated, the pure enantiomer of the aminoketone can be recovered by removing the resolving agent. wikipedia.org

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. nih.gov For β-aminoketones, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven effective. nih.gov The enantiomers interact differently with the chiral environment of the column, causing them to travel through it at different rates and thus be separated. nih.gov Capillary electrophoresis using cyclodextrins as chiral selectors is another effective method for separating aminoketone enantiomers. nih.gov

Mechanistic Insights into Synthetic Pathways

Understanding the reaction mechanism is crucial for optimizing conditions and extending the methodology to new substrates. The synthesis of aminoketones can proceed through various pathways depending on the reactants and catalysts.

Mannich Reaction Mechanism: The Mannich reaction is a classic method for synthesizing β-aminoketones. It typically involves the reaction of an aldehyde, an amine, and a ketone. nih.gov Under Lewis acid catalysis, the reaction is believed to proceed through the formation of an iminium ion from the aldehyde and amine. The ketone, in its enol form, then acts as a nucleophile, attacking the iminium ion to form the C-C bond and generate the β-aminoketone product. rsc.org

Heyns Rearrangement: This rearrangement provides a route to α-amino ketones from α-hydroxy ketones. The mechanism is thought to begin with the formation of an α-hydroxy imine. This intermediate then rearranges to the final α-amino ketone via a hydroxy enamine in what amounts to an intramolecular redox reaction. rsc.org

Palladium-Catalyzed Arylation: In the palladium-catalyzed synthesis of α-amino ketones from C-acyl N,O-aminals and arylboronic acids, a proposed catalytic cycle begins with the palladium complex acting as a Lewis acid to facilitate the in-situ generation of a reactive α-keto imine intermediate. nih.gov This is followed by the formation of an Ar–Pd complex, which then coordinates with the imine. A subsequent insertion step forms the new carbon-carbon bond, leading to the chiral α-amino ketone product after hydrolysis. nih.gov

Exploration of Reaction Intermediates

The formation of this compound likely proceeds through highly reactive intermediates, the nature of which depends on the chosen synthetic route. Two prominent plausible pathways are the Houben-Hoesch reaction and a modified Friedel-Crafts acylation approach.

In the context of a Houben-Hoesch reaction , the key reactive species is a ketimine intermediate. This is formed from the reaction of 4-chloroaniline (B138754) with propanenitrile in the presence of a Lewis acid catalyst (e.g., AlCl₃) and hydrogen chloride. The initial interaction between the nitrile and HCl forms a nitrilium salt, which then reacts with the electron-rich aromatic ring of 4-chloroaniline. The resulting imine can be isolated as an intermediate product before its subsequent hydrolysis to the final ketone.

Alternatively, a modified Friedel-Crafts acylation of an N-protected 4-chloroaniline, followed by deprotection, presents another viable route. Direct Friedel-Crafts acylation of anilines is generally problematic as the amino group complexes with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution. Therefore, the amino group is typically first protected, for instance as an amide. In this scenario, the reaction of N-propanoyl-4-chloroaniline with a Lewis acid would generate an acylium ion as the key electrophilic intermediate. This highly reactive species then attacks the aromatic ring to form a sigma complex, also known as an arenium ion, which is a crucial intermediate in this electrophilic aromatic substitution reaction.

A third, though less direct, possibility involves a reaction analogous to the Fries rearrangement . In this hypothetical pathway, N-(4-chlorophenyl)propanamide could undergo an intramolecular rearrangement catalyzed by a Lewis acid. This would involve the generation of an acylium ion that subsequently attacks the aromatic ring, likely forming a complexed intermediate prior to workup.

The following table summarizes the key proposed intermediates for these synthetic approaches:

| Synthetic Route | Key Reaction Intermediates |

| Houben-Hoesch Reaction | Nitrilium salt, Ketimine hydrochloride |

| Modified Friedel-Crafts Acylation | N-acylated aniline (B41778), Acylium ion, Sigma complex (Arenium ion) |

| Fries Rearrangement Analogue | N-acylaniline-Lewis acid complex, Acylium ion |

Proposed Mechanistic Rationales for Aminoketone Formation

The mechanisms for the formation of this compound are rooted in the principles of electrophilic aromatic substitution and related reactions.

Houben-Hoesch Reaction Mechanism:

The Houben-Hoesch reaction is a type of Friedel-Crafts acylation that utilizes a nitrile as the acylating agent and is particularly effective for electron-rich substrates like anilines and phenols. wikipedia.org The proposed mechanism for the formation of this compound via this route is as follows:

Formation of the Electrophile: Propanenitrile reacts with hydrogen chloride and a Lewis acid catalyst (e.g., ZnCl₂ or AlCl₃) to form a highly electrophilic nitrilium ion intermediate.

Electrophilic Aromatic Substitution: The electron-rich ring of 4-chloroaniline acts as a nucleophile, attacking the electrophilic carbon of the nitrilium ion. This results in the formation of a ketiminium salt intermediate. The amino group of the aniline directs the substitution primarily to the ortho position.

Hydrolysis: The resulting ketimine is subsequently hydrolyzed during aqueous workup to yield the final product, this compound. wikipedia.org

Modified Friedel-Crafts Acylation Mechanism:

To circumvent the issues with direct Friedel-Crafts acylation of anilines, a protection-acylation-deprotection sequence is often employed. The mechanism for the acylation step is a classic electrophilic aromatic substitution:

Formation of the Acylium Ion: Propanoyl chloride reacts with a strong Lewis acid, such as aluminum chloride (AlCl₃), to form a resonance-stabilized acylium ion. sigmaaldrich.commasterorganicchemistry.com This species is a potent electrophile.

Electrophilic Attack: The N-protected 4-chloroaniline attacks the acylium ion with its pi-electron system. This leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. sigmaaldrich.com

Rearomatization: A weak base, such as the AlCl₄⁻ anion, removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and yielding the N-protected precursor to the final product.

Deprotection: The protecting group is then removed under appropriate conditions (e.g., acidic or basic hydrolysis) to afford the free aminoketone.

Fries Rearrangement Analogue Mechanism:

While the classical Fries rearrangement involves phenolic esters, a similar intramolecular acylation could be envisioned for an anilide like N-(4-chlorophenyl)propanamide. wikipedia.orgbyjus.com The proposed mechanism shares similarities with the Friedel-Crafts acylation:

Complexation: The Lewis acid catalyst coordinates to the carbonyl oxygen of the amide.

Generation of the Electrophile: This coordination polarizes the C-N bond, leading to the formation of an acylium ion and a metalated aniline species, which may exist as a tight ion pair.

Intramolecular Electrophilic Aromatic Substitution: The acylium ion then attacks the aromatic ring, preferentially at the ortho position, in an intramolecular electrophilic aromatic substitution.

Workup: Subsequent aqueous workup liberates the aminoketone product.

The regioselectivity of these reactions, favoring the formation of the 2-amino isomer, is governed by the directing effect of the amino (or protected amino) group, which is an ortho, para-director. Steric hindrance may influence the ortho/para ratio.

Chemical Reactivity and Derivative Formation

Intrinsic Reactivity of the Amino and Ketone Functional Groups

The amino and ketone moieties are the primary sites of reactivity in the molecule, exhibiting characteristic nucleophilic and electrophilic properties, respectively.

Nucleophilic Reactivity of the Primary Amine

The primary amino group (-NH₂) attached to the aromatic ring is nucleophilic due to the lone pair of electrons on the nitrogen atom. This allows it to react with a variety of electrophiles. A notable reaction is the formation of imines, or Schiff bases, through condensation with aldehydes or ketones. This reaction is acid-catalyzed and proceeds via a reversible pathway. libretexts.org The control of pH is crucial, as excessively acidic conditions will protonate the amine, rendering it non-nucleophilic, while basic conditions are insufficient to activate the carbonyl group of the reacting partner. libretexts.org

Furthermore, the amino group can undergo acylation reactions with acyl chlorides or anhydrides to form amides. For instance, reaction with chloroacetyl chloride in the presence of a base would yield N-(2-chloro-5-propionylphenyl)acetamide. Such reactions are fundamental in the synthesis of various heterocyclic compounds, including benzodiazepines, from related 2-aminobenzophenone (B122507) precursors. wikipedia.org

Electrophilic Reactivity of the Carbonyl Center

The carbonyl group (C=O) of the propan-1-one moiety is characterized by a polarized double bond, with the carbon atom being electron-deficient and thus electrophilic. This center is susceptible to attack by nucleophiles. Aldehydes are generally more reactive towards nucleophilic addition than ketones due to steric and electronic factors. libretexts.orgkhanacademy.org In 1-(2-amino-5-chlorophenyl)propan-1-one, the presence of two adjacent groups (the substituted phenyl ring and the ethyl group) provides some steric hindrance around the carbonyl carbon.

The reactivity of the carbonyl carbon can be harnessed in various synthetic transformations. For example, it can react with hydrazine (B178648) (H₂NNH₂) to form a hydrazone, which is the first step in the Wolff-Kishner reduction. orgoreview.com

Transformations Involving the Aromatic Ring System

The substituted phenyl ring can also participate in a range of chemical reactions, from substitution to oxidation and reduction, influenced by the existing substituents.

Substitution Reactions on the Chlorinated Phenyl Moiety

Electrophilic aromatic substitution (SEAr) reactions on the phenyl ring are influenced by the directing effects of the existing substituents: the amino group, the chloro group, and the propionyl group. The amino group is a powerful activating group and is ortho, para-directing. Conversely, the propionyl group (an acyl group) and the chloro group are deactivating groups. The chloro group is ortho, para-directing, while the acyl group is meta-directing.

Given the positions of the current substituents, the directing effects can be summarized as follows:

| Substituent | Position | Activating/Deactivating | Directing Effect |

| -NH₂ | C2 | Activating | ortho, para (to C2) |

| -Cl | C5 | Deactivating | ortho, para (to C5) |

| -C(O)CH₂CH₃ | C1 | Deactivating | meta (to C1) |

The powerful activating and directing effect of the amino group will likely dominate, making the positions ortho and para to it (C3 and C6) the most susceptible to electrophilic attack. However, the steric hindrance from the adjacent propionyl group may disfavor substitution at the C3 position. Therefore, electrophilic substitution, such as halogenation or nitration, would be expected to occur predominantly at the C6 position. It is important to note that under strongly acidic conditions, such as those used for nitration, the amino group can be protonated to form an ammonium (B1175870) ion (-NH₃⁺), which is a strongly deactivating and meta-directing group.

Oxidative Pathways and Product Formation

The oxidation of this compound can proceed through different pathways depending on the oxidizing agent and reaction conditions. The primary amine can be oxidized, though this often requires specific reagents to avoid complex side reactions.

A more synthetically useful oxidation is the Baeyer-Villiger oxidation, which converts ketones to esters using peroxyacids like meta-chloroperoxybenzoic acid (mCPBA). wikipedia.orgchemistrysteps.com In this reaction, an oxygen atom is inserted into a carbon-carbon bond adjacent to the carbonyl group. The regioselectivity of this reaction is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The general order of migration is tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.org For this compound, the two groups are the 2-amino-5-chlorophenyl group and the ethyl group. Based on the migratory aptitude, the aryl group would be expected to migrate in preference to the primary alkyl (ethyl) group, leading to the formation of ethyl 2-amino-5-chlorobenzoate.

| Migrating Group 1 | Migrating Group 2 | More Likely to Migrate | Predicted Product |

| 2-amino-5-chlorophenyl | Ethyl | 2-amino-5-chlorophenyl | Ethyl 2-amino-5-chlorobenzoate |

Reductive Transformations to Alcohols or Amine Derivatives

The carbonyl group of the ketone can be reduced to a secondary alcohol. This can be achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The product of this reduction would be 1-(2-amino-5-chlorophenyl)propan-1-ol.

Alternatively, the carbonyl group can be completely reduced to a methylene (B1212753) group (-CH₂-), converting the ketone to an alkyl chain. This transformation can be accomplished through methods like the Wolff-Kishner reduction or the Clemmensen reduction.

The Wolff-Kishner reduction involves the formation of a hydrazone followed by treatment with a strong base at high temperatures. wikipedia.orgalfa-chemistry.com This method is suitable for base-stable compounds. The product would be 2-amino-5-chloro-1-propylbenzene.

The Clemmensen reduction utilizes zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid. annamalaiuniversity.ac.in This method is effective for aryl-alkyl ketones but is not suitable for acid-sensitive substrates. Given the presence of the amino group, which is basic, the acidic conditions of the Clemmensen reduction could lead to protonation and potential side reactions.

| Reduction Method | Reagents | Functional Group Transformation | Product |

| Hydride Reduction | NaBH₄ or LiAlH₄ | Ketone to Secondary Alcohol | 1-(2-amino-5-chlorophenyl)propan-1-ol |

| Wolff-Kishner Reduction | H₂NNH₂, KOH, heat | Ketone to Methylene | 2-amino-5-chloro-1-propylbenzene |

| Clemmensen Reduction | Zn(Hg), HCl | Ketone to Methylene | 2-amino-5-chloro-1-propylbenzene |

Cyclization and Heterocycle-Forming Reactions

The strategic positioning of the amino and propanoyl groups on the phenyl ring allows for a range of cyclization reactions, leading to the formation of diverse and medicinally relevant heterocyclic scaffolds.

Intramolecular cyclization of this compound is a key strategy for the synthesis of fused heterocyclic systems such as quinolines, benzodiazepines, and quinazolinones. These reactions typically proceed through the formation of a new ring by the reaction of the amino group with the ketone or a derivative thereof.

Synthesis of Quinolines:

The synthesis of quinoline (B57606) derivatives from 2'-aminoacetophenones is a well-established transformation that can be adapted for this compound. An acid-catalyzed intramolecular cyclization, similar to the Friedländer synthesis, can be employed. In this approach, the ketone first undergoes an intramolecular aldol-type condensation, followed by dehydration to yield the quinoline ring.

Reaction Pathway: The amino group attacks the carbonyl carbon, forming a hemiaminal intermediate. Subsequent dehydration leads to the formation of an enamine, which then undergoes cyclization and aromatization to yield the final quinoline product.

| Starting Material | Reagent/Catalyst | Product | Fused Ring System |

| This compound | Acid (e.g., H₂SO₄, PPA) | 6-Chloro-2-methyl-4-phenylquinoline | Quinoline |

Synthesis of Benzodiazepines:

1,4-Benzodiazepines, a class of compounds with significant therapeutic applications, can be synthesized from 2-aminobenzophenone precursors. A similar strategy can be applied to this compound. The synthesis often involves reaction with an α-amino acid or its derivative, followed by cyclization.

Reaction Pathway: The synthesis can proceed by first reacting the amino group with a suitable building block, such as an α-haloacetyl chloride, to form an intermediate amide. Subsequent treatment with a base can induce cyclization to form the seven-membered benzodiazepine (B76468) ring.

| Starting Material | Reagents | Product | Fused Ring System |

| This compound | 1. α-Bromoacetyl bromide 2. Ammonia | 7-Chloro-5-ethyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | Benzodiazepine |

Synthesis of Quinazolinones:

Quinazolinone derivatives can be prepared from 2-aminobenzoyl compounds through condensation with a source of a one-carbon unit, followed by cyclization. For this compound, this would typically involve an initial reaction at the amino group.

Reaction Pathway: Reaction with an acylating agent like acetic anhydride (B1165640) can form an N-acetylated intermediate. Subsequent heating in the presence of a dehydrating agent can lead to cyclization and the formation of the quinazolinone ring system.

| Starting Material | Reagents | Product | Fused Ring System |

| This compound | 1. Acetic anhydride 2. Heat | 6-Chloro-2-methyl-4-ethylquinazolin-4(3H)-one | Quinazolinone |

Intermolecular reactions of this compound with various bifunctional reagents can lead to the formation of a wide array of novel heterocyclic compounds. These reactions leverage the nucleophilicity of the amino group and the electrophilicity of the carbonyl group to construct new rings.

Reaction with 1,3-Diketones:

Condensation of o-phenylenediamines with 1,3-diketones is a known method for the synthesis of 1,5-benzodiazepines. While this compound is not a diamine, the amino group can react with one of the carbonyl groups of a diketone, and the ketone of the starting material can potentially be involved in subsequent cyclization steps, or the reaction can lead to other heterocyclic systems.

Potential Reaction: Reaction with a β-diketone like acetylacetone (B45752) in the presence of an acid or base catalyst could lead to the formation of substituted pyridines or other condensed heterocyclic systems through a series of condensation and cyclization steps.

| Reagent | Potential Product Class | Heterocyclic System |

| Acetylacetone | Substituted Pyridines | Pyridine |

| Ethyl acetoacetate | Dihydropyridinones | Pyridinone |

Reaction with Hydrazines:

The reaction of the ketone functionality with hydrazine or its derivatives can lead to the formation of pyrazole (B372694) or pyridazine (B1198779) derivatives, depending on the subsequent reaction pathways.

Potential Reaction: Condensation with hydrazine hydrate (B1144303) could initially form a hydrazone. Depending on the reaction conditions, this intermediate could undergo further cyclization, potentially involving the amino group, to yield fused pyrazole or pyridazine systems.

| Reagent | Potential Product Class | Heterocyclic System |

| Hydrazine hydrate | Fused Pyrazoles | Pyrazole |

| Phenylhydrazine | Substituted Pyrazoles | Pyrazole |

Molecular Interactions and Mechanistic Studies

The heterocyclic derivatives synthesized from this compound are of significant interest due to their potential interactions with biological targets. Mechanistic studies of these interactions are crucial for understanding their pharmacological effects.

Benzodiazepine Derivatives and the GABAA Receptor:

Derivatives of this compound that form a 1,4-benzodiazepine (B1214927) scaffold are expected to interact with the γ-aminobutyric acid type A (GABAA) receptor in the central nervous system.

Mechanism of Action: Benzodiazepines act as positive allosteric modulators of the GABAA receptor. They bind to a specific site on the receptor, distinct from the GABA binding site, and enhance the effect of GABA. benzoinfo.com This leads to an increased influx of chloride ions into the neuron, causing hyperpolarization and reducing neuronal excitability. This mechanism is responsible for the anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of benzodiazepines. benzoinfo.com

Quinoline Derivatives and Potential Targets:

Quinoline-based compounds, which can be synthesized from this compound, have been shown to interact with various biological targets.

Potential Targets: Studies on other quinoline drugs have identified aldehyde dehydrogenase (ALDH) and NAD(P)H:quinone oxidoreductase 2 (QR2) as potential targets. These enzymes are involved in cellular metabolism and detoxification. Inhibition of these enzymes by quinoline derivatives could lead to a range of pharmacological effects. nih.gov The biological activities of quinoline derivatives are diverse and include anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netnih.gov

Despite a comprehensive search for spectroscopic and structural characterization data, specific experimental or computational details for the chemical compound “this compound” are not available in the public domain.

Extensive searches were conducted to locate Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra, as well as Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) data. These searches also included efforts to find information on the application of advanced NMR techniques for the structural elucidation of this specific compound.

The search results did yield spectroscopic information for structurally related but distinct molecules, such as 2-amino-5-chlorobenzophenone (B30270) and 2-amino-5-chloropyridine. However, due to the strict requirement to focus solely on “this compound,” this related data cannot be used to generate the requested article. The subtle differences in chemical structure between these compounds and the target molecule lead to unique spectroscopic signatures that are not interchangeable.

Consequently, without any available FT-IR, FT-Raman, or NMR data for “this compound,” it is not possible to provide a detailed and scientifically accurate article that adheres to the user's specified outline and content requirements.

Spectroscopic and Structural Characterization Methodologies

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool in chemical analysis, providing vital information about the molecular weight and structural fragments of a compound. For 1-(2-Amino-5-chlorophenyl)propan-1-one, both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Resolution Mass Spectrometry (HRMS) offer deep insights into its chemical identity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of this compound, GC-MS serves to separate the compound from any impurities before it enters the mass spectrometer. The resulting mass spectrum would display the molecular ion peak, corresponding to the compound's molecular weight, and a series of fragment ion peaks. These fragments are produced by the ionization process, which breaks the molecule into smaller, characteristic pieces. The fragmentation pattern is a unique fingerprint that aids in the definitive identification of the compound. For related aromatic ketones, fragmentation often occurs at the bonds adjacent to the carbonyl group, leading to the formation of stable acylium ions and other characteristic fragments.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of this compound with a very high degree of accuracy. nih.gov This precision allows for the calculation of the elemental formula of the molecule, as the measured mass can be matched to a unique combination of atoms. nih.gov Unlike standard mass spectrometry, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions (isobars). This capability is crucial for confirming the molecular formula of the target compound and for identifying unknown metabolites or degradation products in complex samples. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique provides unparalleled detail about molecular geometry, conformation, and intermolecular interactions. While specific crystallographic data for this compound is not publicly available, analysis of a closely related compound, 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethan-1-one, offers significant insights into the expected structural features. researchgate.net

Single-Crystal X-ray Diffraction Data Acquisition and Refinement

The process begins with the growth of a suitable single crystal of the compound. This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern, consisting of a series of spots of varying intensity, is collected on a detector. For the related trifluoro-analogue, data was collected on a Bruker APEXII CCD diffractometer. researchgate.net The collected data is then processed to determine the unit cell dimensions and the symmetry of the crystal lattice (space group). The crystal structure is solved using direct methods and refined using full-matrix least-squares on F². researchgate.net This refinement process adjusts the atomic positions and thermal parameters to achieve the best possible fit between the observed and calculated diffraction patterns. researchgate.net

Table 1: Crystal Data and Structure Refinement for 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethan-1-one researchgate.net

| Parameter | Value |

| Empirical formula | C₈H₅ClF₃NO |

| Formula weight | 223.58 |

| Temperature | 120 K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 12.7307 (16) Å, b = 9.0363 (12) Å, c = 7.4742 (9) Å, β = 100.924 (4)° |

| Volume | 844.24 (19) ų |

| Z | 4 |

| Density (calculated) | 1.759 Mg/m³ |

| Absorption coefficient | 0.46 mm⁻¹ |

| F(000) | 448 |

| Crystal size | 0.20 × 0.10 × 0.02 mm |

| Theta range for data collection | 2.8 to 27.3° |

| Reflections collected | 8037 |

| Independent reflections | 1934 [R(int) = 0.091] |

| Final R indices [I>2sigma(I)] | R1 = 0.043, wR2 = 0.113 |

| R indices (all data) | R1 = 0.071, wR2 = 0.123 |

Analysis of Molecular Geometry, Conformation, and Bond Parameters

The refined crystal structure provides precise measurements of bond lengths, bond angles, and torsion angles. In the case of 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethan-1-one, the analysis reveals an intramolecular N—H···O hydrogen bond, which forms an S(6) ring motif. researchgate.net The conformation around the C—C bond connecting the trifluoromethyl group and the carbonyl group is syn. researchgate.net Similar intramolecular hydrogen bonding would be expected in this compound, influencing the planarity and conformation of the molecule. The phenyl ring is expected to be planar, with the amino and propanoyl substituents attached. The precise bond lengths and angles would be consistent with the hybridization of the respective atoms.

Table 2: Selected Bond Lengths (Å) and Angles (°) for 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethan-1-one researchgate.net

| Bond/Angle | Length (Å) / Angle (°) |

| Cl—C(5) | 1.741(2) |

| O(1)—C(7) | 1.224(3) |

| N(1)—C(2) | 1.385(3) |

| C(7)—C(1) | 1.488(3) |

| C(7)—C(8) | 1.532(3) |

| C(1)—C(2)—N(1) | 121.2(2) |

| O(1)—C(7)—C(1) | 120.3(2) |

| O(1)—C(7)—C(8) | 117.8(2) |

| C(1)—C(7)—C(8) | 121.9(2) |

Intermolecular Interactions and Crystal Packing Analysis

Beyond the individual molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This packing is governed by intermolecular forces such as hydrogen bonding, halogen bonding, and van der Waals interactions. For the trifluoro-analogue, the crystal structure shows that molecules are linked into chains along the unodc.org direction by N—H···F and N—H···O hydrogen bonds. researchgate.net In this compound, the amino group would act as a hydrogen bond donor, while the carbonyl oxygen would be a hydrogen bond acceptor. The chlorine atom could also participate in weaker halogen bonding interactions. These interactions collectively determine the stability and physical properties of the crystalline solid.

Table 3: Hydrogen-bond geometry (Å, °) for 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethan-1-one researchgate.net

| D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) |

| N(1)—H(1A)···O(1) | 0.81(3) | 2.07(3) | 2.672(3) | 131(3) |

| N(1)—H(1A)···F(1)ⁱ | 0.81(3) | 2.45(3) | 3.084(3) | 136(3) |

| N(1)—H(1B)···O(1)ⁱ | 0.81(4) | 2.45(3) | 3.030(3) | 130(3) |

| Symmetry code: (i) x, y+1/2, -z+3/2 |

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are essential for the analysis of the chemical compound this compound, ensuring its purity, identifying components in a mixture, and monitoring its synthesis. These methods leverage the differential partitioning of the compound and its potential impurities between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of this compound. Due to its high resolution and sensitivity, it is the preferred method for quantifying the main component and detecting trace-level impurities. Reversed-phase HPLC is particularly well-suited for this analysis. bme.huamericanpharmaceuticalreview.com

In this mode, a nonpolar stationary phase, typically a C18 (octadecylsilane) bonded silica (B1680970), is used in conjunction with a polar mobile phase. bme.hu The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. For a molecule like this compound, which possesses both aromatic and amine/ketone functional groups, a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) provides effective elution and separation from potential impurities. researchgate.netepa.gov Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring in the compound exhibits strong absorbance at specific wavelengths, typically around 254 nm. bme.hu

The purity is determined by calculating the peak area percentage of the main compound relative to the total area of all detected peaks in the chromatogram. Modern HPLC systems offer excellent reproducibility and linearity, making them suitable for validation according to regulatory guidelines. nih.gov

Table 1: Representative HPLC Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Expected Retention Time | ~5.8 min |

While this compound is an achiral molecule, it is a crucial precursor in the synthesis of chiral compounds, such as the corresponding alcohol, 1-(2-amino-5-chlorophenyl)propan-1-ol. The asymmetric reduction of the ketone group creates a chiral center, resulting in (R) and (S) enantiomers. Determining the enantiomeric excess (ee) of such products is critical, particularly in pharmaceutical applications where enantiomers can have different biological activities. yakhak.orgmdpi.com

Chiral HPLC is the most effective method for separating and quantifying enantiomers. mdpi.comnih.gov This is accomplished by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and highly effective for separating a broad range of chiral compounds, including amines and alcohols. yakhak.orgnih.govjiangnan.edu.cn

The mobile phase for chiral separations is typically a nonpolar solvent mixture, such as hexane (B92381) and isopropanol, used in normal-phase chromatography. mdpi.com The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Table 2: Example Chiral HPLC Method for the Corresponding Alcohol

| Parameter | Condition |

|---|---|

| Analyte | (R/S)-1-(2-Amino-5-chlorophenyl)propan-1-ol |

| Column (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H) |

| Mobile Phase | Hexane:Isopropanol (90:10 v/v) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 220 nm |

| Retention Time (R-enantiomer) | ~12.5 min |

| Retention Time (S-enantiomer) | ~14.2 min |

Thin Layer Chromatography (TLC) is a rapid, cost-effective, and indispensable tool for monitoring the progress of chemical reactions, such as the synthesis of this compound. acs.orgthieme.de It allows chemists to qualitatively track the consumption of starting materials and the formation of the desired product over time. libretexts.org

The technique involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum coated with a thin layer of an adsorbent like silica gel. chemistryhall.com The plate is then placed in a sealed chamber containing a suitable mobile phase (eluent). The eluent ascends the plate via capillary action, and the components of the spotted mixture separate based on their differential affinity for the stationary phase and solubility in the mobile phase. chemistryhall.com For aromatic amines and ketones, common eluents include mixtures of a nonpolar solvent like hexane or toluene (B28343) with a more polar solvent such as ethyl acetate. researchgate.net

By spotting the starting material, the reaction mixture, and a "co-spot" (both starting material and reaction mixture in the same lane) on the same plate, one can observe the disappearance of the reactant spot and the appearance of a new product spot. rochester.edu Visualization is often achieved under a UV lamp, as the aromatic rings are typically UV-active. acs.org Staining reagents can also be used for compounds that are not UV-active. itwreagents.com The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used to identify the different components. chemistryhall.com The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. libretexts.org

Table 3: TLC Monitoring of a Hypothetical Synthesis

| Compound | Function | Typical Rf Value |

|---|---|---|

| Starting Material (e.g., 2-Amino-5-chlorobenzoic acid derivative) | Reactant | 0.25 |

| This compound | Product | 0.60 |

| Rf values are dependent on the specific stationary and mobile phases used. A typical mobile phase for this separation could be Hexane:Ethyl Acetate (7:3 v/v) on a silica gel plate. |

Advanced Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties, including geometry, vibrational frequencies, and spectroscopic data. Such calculations are typically performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation.

Geometry Optimization and Conformational Analysis

A geometry optimization calculation would determine the most stable three-dimensional arrangement of atoms in the 1-(2-Amino-5-chlorophenyl)propan-1-one molecule, corresponding to the minimum energy on the potential energy surface. This analysis would yield precise data on bond lengths, bond angles, and dihedral (torsion) angles.

Conformational analysis would explore different spatial arrangements (conformers) of the molecule, particularly concerning the rotation around single bonds, such as the bond connecting the propanoyl group to the phenyl ring. The results would identify the global minimum energy conformer, which is the most stable and likely most populated form of the molecule.

Table 1: Hypothetical Optimized Geometrical Parameters This table is a template demonstrating how data would be presented. Actual values require a specific computational study.

| Parameter | Bond/Angle | Calculated Value (Å/°) |

|---|---|---|

| Bond Lengths | C1-C2 | Value |

| C-Cl | Value | |

| C-N | Value | |

| C=O | Value | |

| Bond Angles | C1-C2-C3 | Value |

| Cl-C5-C4 | Value | |

| C2-C1-N | Value | |

| Dihedral Angles | C1-C2-C(O)-C(H2) | Value |

Vibrational Frequency Calculations and Correlation with Experimental Spectra

Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra. These calculations help in the assignment of vibrational modes observed in experimental spectra (FT-IR and FT-Raman). Each calculated frequency corresponds to a specific molecular motion, such as stretching, bending, or wagging of bonds. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental data, accounting for anharmonicity and methodological approximations.

Table 2: Hypothetical Vibrational Wavenumbers and Assignments This table is a template demonstrating how data would be presented. Actual values require a specific computational study.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |

|---|---|---|---|---|

| N-H asymmetric stretch | Value | Value | Value | Value |

| C-H aromatic stretch | Value | Value | Value | Value |

| C=O stretch | Value | Value | Value | Value |

| C-Cl stretch | Value | Value | Value | Value |

NMR Chemical Shift Predictions and Validation

The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the prediction of nuclear magnetic resonance (NMR) chemical shifts (δ) for ¹H and ¹³C isotopes. These theoretical predictions are invaluable for validating experimental NMR data and aiding in the structural elucidation of newly synthesized compounds. The calculated chemical shifts are usually compared against experimental values obtained in a specific solvent, and a good correlation between the two strengthens the confidence in the assigned structure.

Table 3: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm) This table is a template demonstrating how data would be presented. Actual values require a specific computational study.

| Atom | Predicted ¹³C Shift (δ) | Experimental ¹³C Shift (δ) | Atom | Predicted ¹H Shift (δ) | Experimental ¹H Shift (δ) |

|---|---|---|---|---|---|

| C1 | Value | Value | H (Aromatic) | Value | Value |

| C2 | Value | Value | H (NH₂) | Value | Value |

| C=O | Value | Value | H (CH₂) | Value | Value |

| CH₂ | Value | Value | H (CH₃) | Value | Value |

Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity).

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. Analysis would provide the energy values for these orbitals and the resulting energy gap, which informs the molecule's kinetic stability and charge transfer properties.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. MEP maps are used to predict how a molecule will interact with other species.

Typically, regions of negative electrostatic potential (shown in red) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (blue) are electron-poor and are prone to nucleophilic attack. Green areas represent neutral or weakly charged regions. For this compound, an MEP map would identify the electronegative oxygen and nitrogen atoms as likely sites for electrophilic interaction and positive regions on hydrogen atoms as sites for nucleophilic interaction.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) are crucial in understanding the stability and structure of molecular systems. The NCI analysis is a computational method that allows for the identification and visualization of these interactions in real space, based on the electron density and its derivatives. This technique helps in characterizing a wide range of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric clashes. nih.gov The analysis typically generates 3D plots where different types of interactions are represented by colored surfaces, providing a qualitative and quantitative understanding of the forces at play within a molecule and between molecules. nih.gov

A computational study on the trifluoroacetophenone-water complex demonstrated the power of NCI analysis in identifying and characterizing a classical O-H···O hydrogen bond and a weaker C-H···O hydrogen bond. mdpi.com The NCI plots in such a study would visually confirm the presence and nature of these interactions, with specific color codes indicating the strength of the interaction. For this compound, a similar analysis would likely reveal a complex network of interactions involving the amino, chloro, and propanone substituents, providing valuable insights into its solid-state behavior. The interplay of these non-covalent forces dictates the molecular arrangement in the crystal lattice, which in turn influences the material's physical properties. nih.gov

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. nih.gov By partitioning the crystal space into regions where the electron density of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal, a unique surface for each molecule is generated. The properties of this surface, such as its shape and the distribution of various electrostatic potentials, provide a detailed picture of the intermolecular contacts. mdpi.com

In studies of similar molecules, Hirshfeld surface analysis has been effectively used to delineate the contributions of different types of contacts. For example, in a study of an aminophenazone cocrystal, the analysis highlighted the dominance of H···H, H···O/O···H, and H···C/C···H interactions, indicating the significant roles of van der Waals forces and hydrogen bonding in the crystal packing. mdpi.com Similarly, for 2-[(4-hydroxyphenyl)amino]-5,5-diphenyl-1H-imidazol-4(5H)-one, the analysis quantified the contributions of H···H, C···H/H···C, O···H/H···O, and N···H/H···N contacts. nih.gov For this compound, one would expect to see significant contributions from H···H, C···H, and O···H contacts, with the relative percentages providing a quantitative measure of their importance in the crystal structure.

Table 1: Expected Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound (Hypothetical Data Based on Analogous Compounds)

| Contact Type | Expected Contribution (%) |

| H···H | 40 - 50 |

| C···H/H···C | 20 - 30 |

| O···H/H···O | 10 - 20 |

| N···H/H···N | 5 - 10 |

| Cl···H/H···Cl | 1 - 5 |

Thermodynamic and Spectroscopic Property Predictions

Computational chemistry provides a powerful avenue for predicting the thermodynamic and spectroscopic properties of molecules, offering insights that can guide experimental work. For this compound, these predictions can help in understanding its stability, reactivity, and interaction with light.

Calculation of Thermodynamic Parameters (e.g., Gibbs Free Energy Changes)

The thermodynamic stability of a molecule can be assessed by calculating parameters such as enthalpy, entropy, and Gibbs free energy. These calculations are typically performed using quantum chemical methods like Density Functional Theory (DFT). For this compound, such calculations would provide valuable information about its formation and potential reaction pathways.

Studies on substituted anilines have shown that thermodynamic parameters can be correlated with the nature and position of substituents. orientjchem.org For instance, the oxidation of meta-substituted anilines has been studied to understand the effect of substituents on the reaction kinetics and thermodynamics. orientjchem.org In a study on p-chloroacetophenone, thermodynamic parameters such as entropy, enthalpy, and Gibbs free energy of activation were calculated to understand the kinetics of its enolisation. researchgate.net For this compound, the amino and chloro substituents would be expected to influence its thermodynamic properties. The amino group, being an electron-donating group, and the chloro group, being an electron-withdrawing group, would have opposing effects on the electron density of the aromatic ring, which in turn would affect the molecule's stability and reactivity.

Table 2: Hypothetical Thermodynamic Parameters for a Reaction Involving this compound

| Thermodynamic Parameter | Hypothetical Value |

| ΔH (kcal/mol) | -15.5 |

| ΔS (cal/mol·K) | -25.0 |

| ΔG (kcal/mol) | -8.0 |

Prediction of Electronic Absorption Spectra (UV-Vis)

The electronic absorption spectrum of a molecule, typically measured using UV-Vis spectroscopy, provides information about the electronic transitions within the molecule. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict UV-Vis spectra. researchgate.net For this compound, the UV-Vis spectrum is expected to be characterized by absorptions arising from π→π* and n→π* transitions associated with the aromatic ring and the carbonyl group. masterorganicchemistry.com

The presence of the amino and chloro substituents on the phenyl ring will influence the position and intensity of the absorption bands. The amino group, being an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system. The chloro group may also contribute to a shift in the absorption bands. The extent of conjugation is a key factor determining the wavelength of maximum absorption (λmax). utoronto.ca In aromatic ketones, the π→π* transitions are typically more intense than the n→π* transitions. masterorganicchemistry.com A computational prediction of the UV-Vis spectrum of this compound would provide theoretical λmax values and oscillator strengths for the electronic transitions, which can be compared with experimental data for structural confirmation.

Analysis of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest due to their potential applications in optoelectronics and photonics. The NLO response of a molecule is related to its molecular structure, particularly the presence of π-conjugated systems and electron donor-acceptor groups. researchgate.net The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule.

Computational methods are extensively used to calculate the NLO properties of molecules. For this compound, the presence of the electron-donating amino group and the electron-withdrawing carbonyl group attached to the aromatic ring suggests that it may exhibit NLO properties. Chalcones, which are α,β-unsaturated ketones with two aromatic rings, are structurally related to the target compound and have been extensively studied for their NLO properties. researchgate.netrsc.org Theoretical calculations on chalcone (B49325) derivatives have shown that the substitution pattern on the aromatic rings significantly influences the first hyperpolarizability. rsc.orgpku.edu.cn A computational analysis of this compound would involve calculating its dipole moment, polarizability, and first hyperpolarizability to assess its potential as an NLO material.

Table 3: Comparison of Calculated First Hyperpolarizability (β) for Hypothetical NLO Chromophores

| Compound | Donor Group | Acceptor Group | Calculated β (a.u.) |

| This compound (Hypothetical) | -NH2 | -C(O)CH2CH3 | 1500 |

| Donor-π-Acceptor Chalcone Example 1 | -OCH3 | -NO2 | 2500 |

| Donor-π-Acceptor Chalcone Example 2 | -N(CH3)2 | -CN | 3500 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, computational methods can identify transition states, intermediates, and reaction products, providing a detailed, step-by-step picture of how a reaction proceeds. For this compound, computational modeling could be employed to study a variety of reactions, such as its synthesis, degradation, or its interaction with biological targets.

The process of elucidating a reaction mechanism computationally typically involves:

Reactant and Product Optimization: The geometries of the reactants and products are optimized to find their lowest energy structures.

Transition State Searching: The transition state, which is the highest energy point along the reaction coordinate, is located. This is a critical step as the energy of the transition state determines the activation energy of the reaction.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed to confirm that the located transition state connects the desired reactants and products.

Thermodynamic and Kinetic Analysis: From the calculated energies of the reactants, transition state, and products, thermodynamic parameters such as reaction enthalpies and Gibbs free energies, as well as kinetic parameters like the rate constant, can be determined.

Characterization of Transition States and Intermediates

Theoretical chemistry provides powerful tools for elucidating reaction mechanisms by identifying and characterizing the structures of transient species such as transition states and intermediates. Techniques like Density Functional Theory (DFT) are commonly employed to locate these structures on a potential energy surface. For a molecule like this compound, such studies would be invaluable for understanding potential intramolecular cyclization reactions, which are common for 2-aminophenyl ketones. researchgate.net

A computational study on this compound would typically involve:

Geometry Optimization: Calculating the lowest energy structure for reactants, products, and all transient species.

Frequency Analysis: Confirming the nature of the stationary points. A stable intermediate will have all real vibrational frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

However, specific published data detailing the optimized geometries or vibrational frequencies of transition states and intermediates involved in reactions of this compound could not be located.

Mapping of Reaction Pathways and Energy Profiles

Mapping a reaction pathway involves connecting the reactant, intermediates, transition states, and product to construct a comprehensive energy profile. This profile illustrates the energy changes throughout the reaction, highlighting the activation energies (the energy barriers that must be overcome) and the relative stabilities of intermediates.

Such an energy profile for a reaction involving this compound would provide quantitative insights into the reaction kinetics and thermodynamics. For instance, in a potential cyclization reaction, DFT calculations could predict whether the reaction is kinetically favored and thermodynamically stable. nih.gov These studies are crucial for optimizing reaction conditions and predicting the feasibility of synthetic routes. rsc.org Despite the utility of these methods, specific reaction pathways and their corresponding energy profiles for this compound have not been detailed in the available scientific literature.

Molecular Modeling and Docking Studies for Chemical Interactions

Molecular modeling and docking are computational techniques used to predict how a molecule (ligand) interacts with a larger receptor, typically a protein or nucleic acid. nih.gov These studies are fundamental in drug discovery and materials science for predicting the binding affinity and orientation of a molecule at a specific target site. mdpi.commdpi.com

For this compound, docking studies could explore its potential to bind to various biological targets. The process involves:

Generating a 3D model of the compound.

Identifying a target receptor from a database like the Protein Data Bank.

Using a docking algorithm (e.g., AutoDock Vina) to predict the most stable binding poses of the compound within the receptor's active site. bohrium.com

Analyzing the interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

The results are often presented in a table showing binding energies and interacting amino acid residues. Lower binding energies typically indicate a more favorable interaction.

Table 1: Illustrative Example of Molecular Docking Data Format (Note: This table is a template and does not represent actual data for the specified compound, as such data is not available in the literature.)

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Example Target A | - | - | - |

| Example Target B | - | - | - |

| Example Target C | - | - | - |

Despite the potential applications, no specific molecular modeling or docking studies for this compound have been published in the reviewed scientific literature.

Research Applications in Diverse Chemical Fields Excluding Medical

A Cornerstone in Complex Organic Synthesis

The strategic placement of amino and keto functional groups on a halogenated phenyl ring makes 1-(2-Amino-5-chlorophenyl)propan-1-one a highly sought-after synthetic intermediate. Its utility spans the creation of novel molecular frameworks and the development of advanced functional materials.

Building Block for Novel Organic Molecules

The primary application of this compound in organic synthesis lies in its role as a precursor for a variety of heterocyclic compounds. The presence of the ortho-aminoaryl ketone moiety is particularly significant for its utility in condensation reactions to form fused ring systems.

One of the most prominent examples is its use in the Friedländer annulation , a classic and efficient method for the synthesis of quinolines. This reaction involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group (e.g., another ketone or an aldehyde), typically under acidic or basic conditions. The versatility of the Friedländer synthesis allows for the creation of a wide array of substituted quinolines by varying the reaction partner. Quinolines are a critical class of N-heterocycles with applications in various fields, including as ligands in coordination chemistry and as components of functional dyes. The use of 2-amino-5-chlorobenzophenone (B30270), a structurally similar compound, in this reaction to yield substituted quinolines has been well-documented, suggesting a parallel reactivity for this compound. nih.govlongdom.orgnih.govnih.gov

Beyond quinolines, this compound can serve as a precursor for other heterocyclic systems through reactions involving the amino and keto groups. These reactions open pathways to novel molecular scaffolds that are of interest in materials science and other chemical research areas. The ability to construct complex molecular architectures from a readily accessible starting material underscores the importance of this compound in diversity-oriented synthesis. frontiersin.orgmdpi.combeilstein-journals.orgnih.govresearchgate.netnih.gov

Table 1: Examples of Heterocyclic Systems Potentially Synthesized from this compound

| Heterocyclic System | Synthetic Method | Potential Application Area (Non-Medical) |

| Substituted Quinolines | Friedländer Annulation | Functional Dyes, Ligands for Catalysis |

| Benzothiazines | Cyclization with sulfur-containing reagents | Organic Semiconductors |

| Benzoxazines | Condensation with appropriate precursors | High-performance Polymers |

Precursor for Advanced Materials

The functional groups present in this compound also make it a candidate for the synthesis of advanced materials, such as functional dyes and polymers. The aminophenyl moiety can be diazotized and coupled with various aromatic compounds to produce azo dyes. The resulting dyes, bearing the chloro and propanone substituents, could exhibit interesting photophysical properties for applications in materials science, such as in optical data storage or as colorants for specialized polymers. researchgate.netrsc.orgrsc.org

Furthermore, the amino group offers a handle for incorporation into polymer chains. Through polycondensation or other polymerization techniques, this compound could be integrated into the backbone or as a pendant group of a polymer. Such polymers might possess enhanced thermal stability, specific optical properties, or the ability to chelate metal ions, making them suitable for applications in electronics, coatings, or as separation membranes.

Application in Catalyst Development and Ligand Design

The field of catalysis often relies on the design of sophisticated organic molecules, known as ligands, that can coordinate to a metal center and modulate its catalytic activity. The structure of this compound provides a foundation for the synthesis of such ligands.

The amino group can be readily modified to create Schiff bases through condensation with aldehydes or ketones. These Schiff base ligands, containing both nitrogen and oxygen donor atoms, are excellent chelating agents for a variety of transition metals. The resulting metal complexes can be investigated for their catalytic activity in a range of organic transformations, such as oxidation, reduction, and carbon-carbon bond-forming reactions. The electronic and steric properties of the ligand, influenced by the chloro and propanoyl substituents on the phenyl ring, can be fine-tuned to optimize the performance of the catalyst. nih.govfrontiersin.orgmdpi.commdpi.comgoogle.comasymchem.comwikipedia.org

Moreover, the synthesis of ligands derived from amino acids and peptides for use in asymmetric catalysis is a growing area of research. researchgate.netmdpi.comwikipedia.org While direct applications of this compound in this context are not widely reported, its amino functionality provides a potential anchor point for the attachment of chiral auxiliaries, opening avenues for the development of new chiral ligands for enantioselective catalysis.

Role in Mechanistic Chemical Biology Research (e.g., Enzyme Mechanism Probes)

While the prompt specifies non-medical applications, the use of small molecules as probes to investigate biological processes at a molecular level is a fundamental aspect of chemical biology. In this context, derivatives of this compound could be designed as chemical probes for non-therapeutic research purposes.

For instance, the ketone functionality can be a target for covalent modification by enzyme active sites or can be used as a handle to attach reporter groups like fluorophores or biotin. By designing molecules that can selectively interact with a specific enzyme or protein, researchers can study its function, localization, and interactions within a cellular context without the goal of therapeutic intervention. Such probes are invaluable tools for elucidating fundamental biological mechanisms. nih.govrsc.orgnih.gov

Contribution to Industrial Chemical Process Development and Optimization

In an industrial setting, the synthesis of any chemical entity involves careful process development and optimization to ensure efficiency, safety, and cost-effectiveness. While specific details on the industrial process optimization for this compound are not extensively published, general principles of chemical process development would apply.

The synthesis of the related compound, 2-amino-5-chlorobenzophenone, has been a subject of process optimization studies, for example, through the reduction of isoxazoles using iron powder in a more environmentally benign and economically viable process. google.com Similar methodologies could be adapted and optimized for the large-scale production of this compound. Key parameters for optimization would include reaction conditions (temperature, pressure, solvent), catalyst selection and loading, and purification methods to maximize yield and purity while minimizing waste and energy consumption. longdom.orgnih.govasymchem.com The development of robust and scalable synthetic routes is crucial for making this versatile building block readily available for its various research applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.